3-[(Z)-(3-Cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one
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Overview
Description
3-[(Z)-(3-Cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-(3-Cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one involves multiple steps, each requiring specific reagents and conditions The process typically starts with the preparation of the thiazolidinone ring, followed by the formation of the pyrido[1,2-A]pyrimidin-4-one core
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[(Z)-(3-Cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones and other functional groups into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity, making it a candidate for drug development or as a tool in biochemical research.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly if it interacts with specific molecular targets.
Industry: It may have applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-[(Z)-(3-Cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-[(Z)-(3-Cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one include other thiazolidinone derivatives, pyrido[1,2-A]pyrimidin-4-one derivatives, and compounds with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and its potential for diverse chemical reactivity and biological activity
Properties
Molecular Formula |
C24H28N4O3S2 |
---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
(5Z)-3-cyclohexyl-5-[[9-methyl-4-oxo-2-(oxolan-2-ylmethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H28N4O3S2/c1-15-7-5-11-27-21(15)26-20(25-14-17-10-6-12-31-17)18(22(27)29)13-19-23(30)28(24(32)33-19)16-8-3-2-4-9-16/h5,7,11,13,16-17,25H,2-4,6,8-10,12,14H2,1H3/b19-13- |
InChI Key |
MVAUEOTUEDXOHI-UYRXBGFRSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C4CCCCC4)NCC5CCCO5 |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C4CCCCC4)NCC5CCCO5 |
Origin of Product |
United States |
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